o-Aminoazotoluene
Overview
Description
o-Aminoazotoluene: is an aromatic azo compound with the chemical formula C14H15N3 . . This compound is widely used as a colorant in various products, including leather, cosmetics, paper, toys, plastics, pharmaceuticals, textiles, paints, and food .
Mechanism of Action
Target of Action
o-Aminoazotoluene (o-AT) is a potent hepatocarcinogen . The primary targets of o-AT are the aryl hydrocarbon receptor (Ahr) and the constitutive androstane receptor (Car) in the liver . Both receptors are directly involved in hepatocarcinogenesis .
Mode of Action
o-AT interacts with its targets, Ahr and Car, by activating them . The activation of these receptors leads to changes in the expression levels of their target genes, Cyp1a1 and Cyp2b10 . The activation of Ahr and Car signaling pathways plays a significant role in the carcinogenic action of o-AT .
Biochemical Pathways
The biochemical pathways affected by o-AT involve the Ahr and Car signaling pathways . The activation of these pathways influences the mRNA expression levels of Ahr, Car, and their target genes Cyp1a1 and Cyp2b10 . The changes in these expression levels correlate with the degree of inflammatory response in the liver .
Pharmacokinetics
It is known that o-at is sensitive to prolonged exposure to heat . It is also incompatible with strong oxidizing agents .
Result of Action
The activation of Ahr and Car by o-AT leads to changes in the expression levels of their target genes, Cyp1a1 and Cyp2b10 . These changes correlate with the degree of inflammatory response in the liver . The inflammatory response is more pronounced and prolonged in mice sensitive to o-AT-induced hepatocarcinogenesis .
Action Environment
The action of o-AT can be influenced by environmental factors. For example, o-AT is sensitive to prolonged exposure to heat . It is also incompatible with strong oxidizing agents . These factors can influence the stability and efficacy of o-AT.
Biochemical Analysis
Biochemical Properties
o-Aminoazotoluene has been shown to interact with various enzymes and proteins. It has been found that this compound administration activates the aryl hydrocarbon receptor (Ahr) and the constitutive androstane receptor (Car) in the mouse liver . These receptors are directly involved in hepatocarcinogenesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to induce colonic tumors in mice with dextran sulfate sodium-induced colitis . It also caused severe inflammatory infiltration and proliferation of oval cells in liver tissue .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to activate the Ahr and Car receptors in the mouse liver . The activation of these receptors is directly involved in hepatocarcinogenesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that this compound remains stable under normal temperatures and pressures . The effects of this compound on cellular function can change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that this compound in noncarcinogenic doses promoted the development of liver tumors in female ICR mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that this compound administration activates the Ahr and Car receptors in the mouse liver . These receptors are involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Diazotization and Coupling:
Starting Materials: o-Methylaniline and hydrochloric acid.
Procedure: o-Methylaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at temperatures below 28°C.
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition of the diazonium salt.
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Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: o-Aminoazotoluene can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products: The oxidation of this compound typically results in the formation of nitroso and nitro derivatives.
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Reduction:
Reagents and Conditions: Reduction of this compound can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Major Products: The reduction process converts the azo group (-N=N-) to corresponding amines.
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Substitution:
Reagents and Conditions: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents include halogens and sulfonating agents.
Major Products: Substitution reactions yield halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry:
Analytical Standards: o-Aminoazotoluene is used as an analytical reference standard for the quantification of aromatic amines in various matrices using techniques like liquid chromatography coupled to mass spectrometry (LC-MS).
Biology and Medicine:
Carcinogenic Studies: Due to its classification as a carcinogen, this compound is used in research to study the mechanisms of carcinogenesis and the effects of carcinogenic compounds on biological systems.
Industry:
Comparison with Similar Compounds
- 4-Aminoazobenzene
- 4,4′-Diaminodiphenyl sulfide
- Disperse Yellow 9
- 2,4-Diaminoanisole
- 2-Naphthylamine
Uniqueness:
- Carcinogenicity: While many azo compounds share similar chemical properties, o-Aminoazotoluene is particularly notable for its classification as a Class 2B carcinogen, making it a subject of extensive research in carcinogenic studies .
- Applications: Its widespread use as a colorant in various industries, combined with its analytical applications, distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-methyl-4-[(2-methylphenyl)diazenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRYFZZSECNQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Record name | O-AMINOAZOTOLUENE | |
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DSSTOX Substance ID |
DTXSID1020069 | |
Record name | o-Aminoazotoluene | |
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Molecular Weight |
225.29 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB] | |
Record name | O-AMINOAZOTOLUENE | |
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Record name | o-Aminoazotoluene | |
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Boiling Point |
Sublimes above 302 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE | |
Record name | O-AMINOAZOTOLUENE | |
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Record name | 2-AMINO-5-AZOTOLUENE | |
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Density |
0.57 (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated) | |
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Record name | 2-AMINO-5-AZOTOLUENE | |
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Mechanism of Action |
Increase in the chemical carcinogenicity of aromatic amines due to the presence of methyl groups and aromatic rings is examined. Based on the multistage process of carcinogenesis, data indicate that methyl groups and aromatic amines convert initiators into complete carcinogens. Experiments on rats with aromatic amines show that o-aminoazotoluene and 4-dimethylaminobenzene induce liver tumors. 4-Aminobenzene, considered a tumor initiator, also induces liver tumors in rats. The methyl groups are specifically active; 4-diethylaminobenzene is not carcinogenic whereas 4-dimethylaminobenzene is. Several studies with the aromatic hydrocarbons phenanthrene, chrysene, and benz(a)anthracene show them to be either noncarcinogenic, weakly carcinogenic, or tumor initiators. The methyl derivatives trimethylphenanthrene and 1,2,3,4-tetramethylphenanthrene are weak but not positive skin carcinogens in mice. 7,12-Dimethylbenz(a)anthracene is a very potent tumor promoter. Benzene rings also contribute to the carcinogenic process. It was concluded that in many cases the increase in carcinogenic activity after methyl groups are introduced into the molecule is due to tumor promoting rather than initiating activity. | |
Record name | 2-AMINO-5-AZOTOLUENE | |
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Color/Form |
GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL | |
CAS No. |
97-56-3, 41576-40-3, 61550-68-3 | |
Record name | O-AMINOAZOTOLUENE | |
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Melting Point |
214 to 216 °F (NTP, 1992), 101-102 °C | |
Record name | O-AMINOAZOTOLUENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is o-Aminoazotoluene and what is it primarily known for?
A1: this compound is a synthetic organic azo dye primarily known for its carcinogenic properties. []
Q2: What types of tumors does this compound induce in animal models?
A2: In animal models, this compound has been shown to induce hepatomas (liver cancer), lung tumors, bladder tumors, and lung hemangioendotheliomas. [] Studies have shown its ability to induce subcutaneous sarcomas in mice as well. []
Q3: How does diet affect this compound-induced liver cancer in rats?
A3: Research indicates that a diet rich in rice can exacerbate the carcinogenic effects of this compound in rats. [, , , , ] Conversely, supplementing the diet with components like dried brewer’s yeast, liver extract, or diets high in protein and riboflavin have demonstrated protective effects against liver cancer development. [, , , ]
Q4: Does this compound exhibit sex-specific carcinogenicity?
A4: Yes, studies show a sex difference in the incidence of liver tumors induced by this compound. Neonatal injection of the compound in A/Jax strain mice resulted in a higher incidence of liver tumors in males (46.2%) compared to females (18.5%). [] This contradicts the incidence observed when the same strain receives monthly injections in adulthood. []
Q5: What role does cytochrome P450 play in this compound's carcinogenicity?
A5: Cytochrome P450, particularly the CYP1A family, plays a crucial role in the metabolic activation of this compound into carcinogenic metabolites. Studies show a correlation between this compound's carcinogenic activity, its mutagenic potential, and its ability to induce hepatic CYP1 activity. [] Inhibition of CYP1A, particularly CYP1A2, has been linked to a decrease in this compound-induced hepatocarcinogenesis. [, ]
Q6: Is there evidence suggesting this compound interacts with specific proteins during carcinogenesis?
A6: Yes, research suggests this compound may interact with specific proteins during carcinogenesis. * p53: this compound has been shown to bind to and inactivate the p53 protein, leading to genomic instability, which is believed to be a driving force in the development of cancer. []* HNF3: this compound has been shown to suppress glucocorticoid induction of tyrosine aminotransferase (TAT) in the liver of mice susceptible to its carcinogenic effects. This suppression is associated with a decrease in the DNA-binding activity of HNF3, a transcription factor. []
Q7: Does this compound influence the expression of specific markers during hepatocarcinogenesis?
A7: Yes, studies indicate this compound influences the expression of certain fetal liver markers:* α-Fetoprotein (AFP): this compound administration leads to an early, transient increase in serum AFP levels, followed by a sustained elevation coinciding with liver tumor appearance. []* γ-Glutamyltranspeptidase (GGT): This enzyme shows an early and sustained increase in activity within the liver shortly after this compound administration begins. [, ] This increase is localized to preneoplastic lesions and is considered a marker for early stages of chemically-induced liver cancer. []
Q8: How is this compound metabolized in rats?
A8: this compound undergoes various metabolic transformations in rats, resulting in several metabolites detected in bile, including:* N-glucuronide of this compound* N-glucuronide of an this compound derivative with an oxidized 2'-methyl group* Conjugates of 4'-hydroxylated this compound with sulfuric acid or glucuronic acid* Similar conjugates of 4'-hydroxylated and N-acetylated this compound* A double conjugate of 4'-hydroxylated this compound with N-glucuronic acid and O-sulfuric acid. []
Q9: Which metabolites of this compound exhibit mutagenic activity?
A9: In vitro studies using rat liver microsomes have identified several metabolites of this compound, with varying mutagenic activities:* N-hydroxy-o-Aminoazotoluene: This metabolite displays strong mutagenic activity both with and without the presence of an external metabolic activation system (S9). []* 2'-hydroxymethyl-3-methyl-4-aminoazobenzene: This metabolite shows strong mutagenic activity, but only in the presence of an S9 metabolic activation system. []* 4'-hydroxy-o-Aminoazotoluene and 4,4'-bis(o-tolylazo)-2,2' -dimethylazoxybenzene: These metabolites did not exhibit mutagenic activity. []
Q10: What is the molecular formula and weight of this compound?
A10: this compound has the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol.
Q11: Can spectroscopic techniques be used to characterize this compound?
A11: Yes, resonance Raman spectroscopy has been successfully used to study the interaction of this compound with acidic sites on silica-alumina surfaces. The technique provides evidence for the protonation of this compound upon interaction with these sites. []
Q12: Are there alternative compounds or substitutes for this compound?
A12: While the provided research doesn't explicitly discuss alternatives, other carcinogenic azo dyes like p-dimethylaminoazobenzene (also known as "Butter Yellow") have been investigated for their carcinogenic potential. [, , , ] Comparisons of their performance, cost, and impact would require further research.
Q13: What safety precautions should be taken when handling this compound?
A13: this compound is a known carcinogen and should be handled with extreme caution. Always refer to the Safety Data Sheet (SDS) for detailed safety information. General guidelines include:
Q14: What are some milestones in the research of this compound?
A14: Key milestones in this compound research include:
- Early 20th century: Early claims suggested this compound could accelerate epithelial proliferation and potentially cause liver adenomas, but definitive evidence was lacking. []
- 1935: Sasaki and Yoshida demonstrated the carcinogenic potential of this compound, inducing liver cancer in rats fed a rice-based diet. [, ]
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